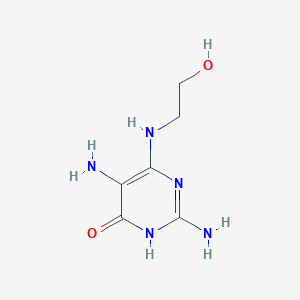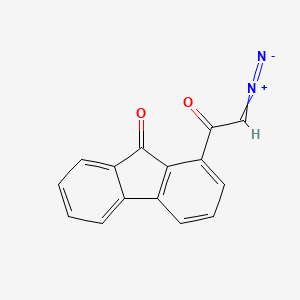
2-Diazonio-1-(9-oxo-9H-fluoren-1-yl)ethen-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diazonio-1-(9-oxo-9H-fluoren-1-yl)ethen-1-olate is a chemical compound with the molecular formula C15H9N2O2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains a diazonium group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-(9-oxo-9H-fluoren-1-yl)ethen-1-olate typically involves the diazotization of 9-oxo-9H-fluorene-1-carboxylic acid. The process begins with the conversion of 9-oxo-9H-fluorene-1-carboxylic acid to its corresponding diazonium salt using sodium nitrite (NaNO2) and hydrochloric acid (HCl) under cold conditions. The reaction is carried out at low temperatures to stabilize the diazonium salt and prevent its decomposition.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature control and reagent concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Diazonio-1-(9-oxo-9H-fluoren-1-yl)ethen-1-olate can undergo various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines, through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in azo coupling reactions with aromatic compounds, forming azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., NaCl, NaBr), hydroxides (e.g., NaOH), and amines (e.g., aniline). These reactions are typically carried out in aqueous or organic solvents at controlled temperatures.
Coupling Reactions: Aromatic compounds such as phenols or anilines are used as coupling partners. The reactions are usually performed in alkaline conditions to facilitate the formation of azo compounds.
Reduction Reactions: Reducing agents such as sodium sulfite (Na2SO3) or stannous chloride (SnCl2) are used to convert the diazonium group to an amine.
Major Products Formed
Substitution Reactions: Products include halogenated, hydroxylated, or aminated derivatives of the original compound.
Coupling Reactions: Azo dyes with various colors and properties.
Reduction Reactions: The corresponding amine derivative of the original compound.
Scientific Research Applications
2-Diazonio-1-(9-oxo-9H-fluoren-1-yl)ethen-1-olate has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various fluorene-based compounds and azo dyes.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of 2-Diazonio-1-(9-oxo-9H-fluoren-1-yl)ethen-1-olate involves its ability to undergo various chemical transformations. The diazonium group is highly reactive and can participate in substitution and coupling reactions, leading to the formation of new compounds with different properties. The ketone functional group also plays a role in the compound’s reactivity, allowing it to engage in nucleophilic addition and reduction reactions.
Comparison with Similar Compounds
Similar Compounds
9-Oxo-9H-fluorene-1-carboxylic acid: A precursor in the synthesis of 2-Diazonio-1-(9-oxo-9H-fluoren-1-yl)ethen-1-olate.
N-(9-Oxo-9H-fluoren-1-yl)benzamide: A related compound with similar structural features but different functional groups.
Uniqueness
This compound is unique due to the presence of both a diazonium group and a ketone functional group. This combination of functional groups imparts distinct reactivity and allows the compound to participate in a wide range of chemical reactions, making it valuable for various applications in scientific research and industry.
Properties
CAS No. |
62062-19-5 |
|---|---|
Molecular Formula |
C15H8N2O2 |
Molecular Weight |
248.24 g/mol |
IUPAC Name |
1-(2-diazoacetyl)fluoren-9-one |
InChI |
InChI=1S/C15H8N2O2/c16-17-8-13(18)12-7-3-6-10-9-4-1-2-5-11(9)15(19)14(10)12/h1-8H |
InChI Key |
YORUDRAEEPVXAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)C(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


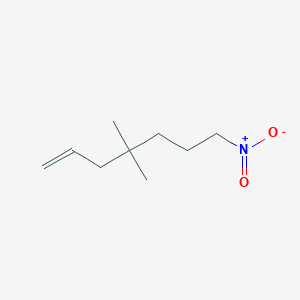
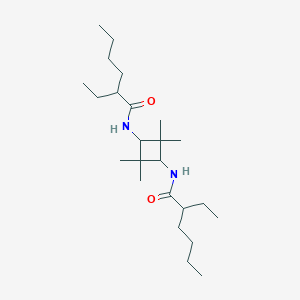
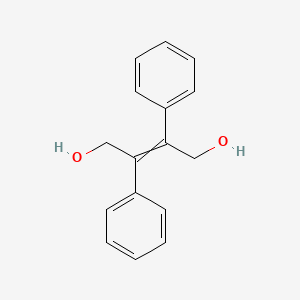
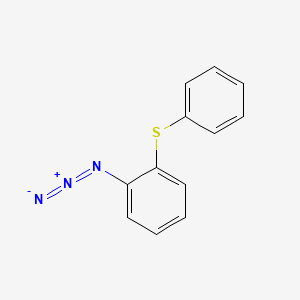


![6-[4-(4-Aminophenyl)-1,3-thiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14561537.png)

![4-[3-Oxo-3-(2-phenoxyphenyl)propyl]benzene-1-carboximidamide](/img/structure/B14561547.png)
![1,1'-{Peroxybis[(ethane-2,1-diyl)sulfonyl]}bis(4-methylbenzene)](/img/structure/B14561565.png)

